

# Timolol Maleate: Synthetic Architecture and Physicochemical Profiling

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## Compound of Interest

Compound Name: *Timolol Maleate*

CAS No.: *58731-98-9*

Cat. No.: *B10754300*

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## Executive Summary & Molecular Identity

**Timolol Maleate** is a non-selective beta-adrenergic antagonist (beta-blocker) critical in the treatment of glaucoma and hypertension.[1][2] Unlike many beta-blockers, it lacks significant intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[1]

From a synthetic perspective, the molecule's efficacy relies entirely on the (S)-(-)-enantiomer. The (R)-enantiomer is significantly less potent and is considered an isomeric impurity. Therefore, modern industrial synthesis prioritizes asymmetric induction or chiral pool synthesis over wasteful racemic resolution.

## Chemical Datasheet

Property	Specification
IUPAC Name	(S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol maleate
CAS Number	26921-17-5
Molecular Formula	C <sub>13</sub> H <sub>24</sub> N <sub>4</sub> O <sub>3</sub> S <sup>[1][2][3][4][5][6][7][8][9][10]</sup> · C <sub>4</sub> H <sub>4</sub> O <sub>4</sub>
Molecular Weight	432.50 g/mol (Salt) / 316.42 g/mol (Base)
Chirality	(S)-configuration (Levo-rotatory)
pKa	~9.2 (Secondary amine)
Solubility	Soluble in water, methanol, ethanol; Sparingly soluble in chloroform. <sup>[1][2]</sup>
Melting Point	201.5 – 202.5 °C

## Synthetic Architecture

The synthesis of **Timolol Maleate** requires a convergent strategy. The core challenge is coupling the 1,2,5-thiadiazole heterocycle with a chiral three-carbon linker while preventing racemization.

### The Modern Chiral Route (Convergent)

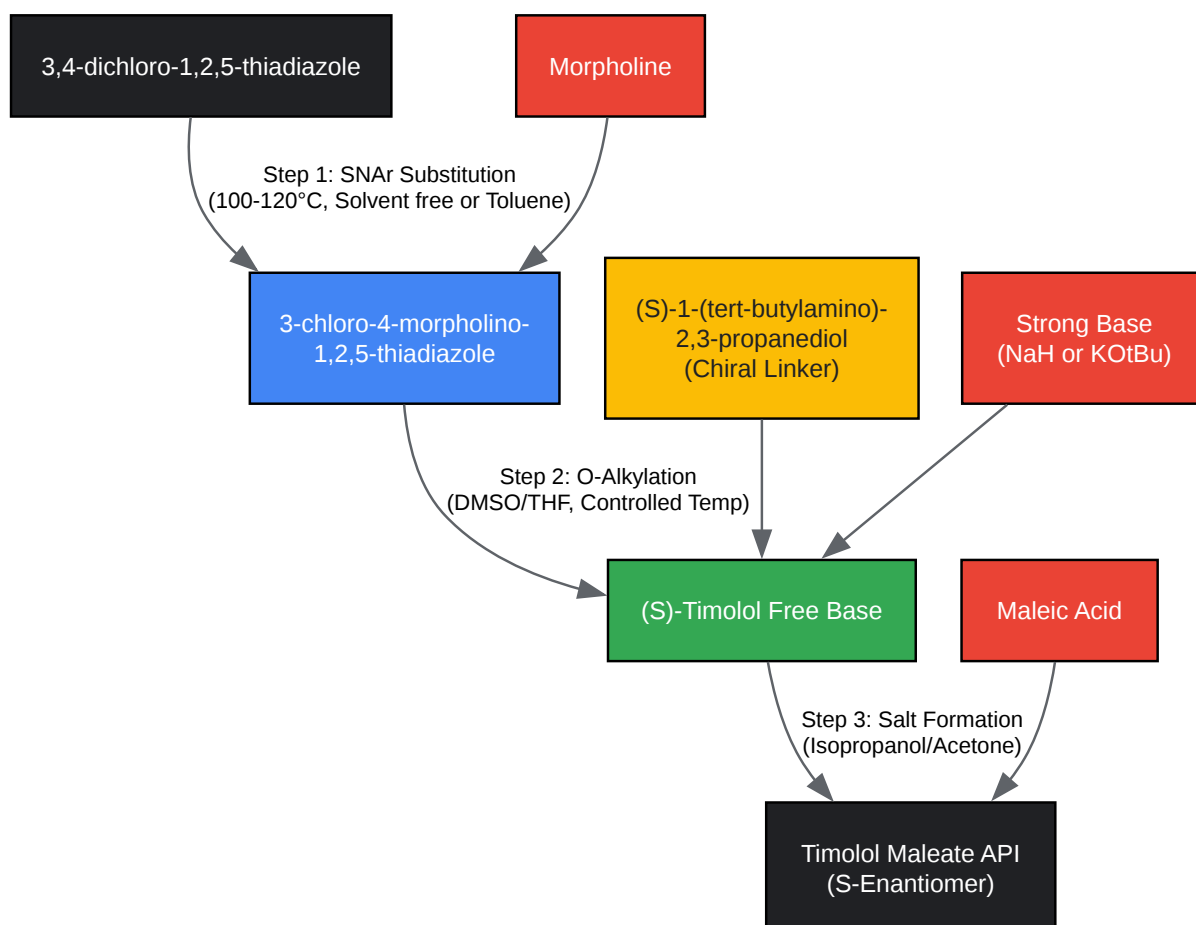
Historical methods relied on synthesizing racemic timolol followed by resolution with (+)-tartaric acid. This is atom-inefficient (50% yield loss). The modern standard utilizes (S)-epichlorohydrin or (S)-1-(tert-butylamino)-2,3-propanediol to install the stereocenter directly.

#### Key Synthetic Steps:

- Heterocycle Formation: 3,4-dichloro-1,2,5-thiadiazole is the scaffold.<sup>[6]</sup>
- Morpholine Substitution: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) replaces one chlorine with morpholine.
- Chiral Coupling: The remaining chlorine is displaced by the chiral linker.

- Salt Formation: Reaction with maleic acid to form the stable pharmaceutical salt.

## Synthesis Flowchart (Graphviz)



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Figure 1: Convergent synthesis pathway prioritizing the retention of chirality via SNAr mechanisms.

## Detailed Experimental Protocol (Self-Validating)

Note: This protocol focuses on the critical coupling step (Step 2 in the diagram) where the chiral center is introduced. This is the "make-or-break" step for enantiomeric purity.

## Protocol: Coupling of Thiadiazole Core with Chiral Diol

Objective: Synthesize (S)-Timolol base from 3-chloro-4-morpholino-1,2,5-thiadiazole (CMT) and (S)-1-(tert-butylamino)-2,3-propanediol.

## Reagents:

- 3-chloro-4-morpholino-1,2,5-thiadiazole (CMT): 1.0 eq
- (S)-1-(tert-butylamino)-2,3-propanediol: 1.2 eq
- Potassium tert-butoxide (KOtBu): 2.0 eq
- Dimethyl sulfoxide (DMSO): 5 Volumes (relative to CMT mass)
- Water/Ethyl Acetate: For workup.

## Step-by-Step Methodology:

- Preparation of Alkoxide (Exothermic Control):
  - Charge DMSO and (S)-1-(tert-butylamino)-2,3-propanediol into a reactor inerted with Nitrogen.
  - Cool the mixture to 10–15°C.
  - Critical Step: Slowly add KOtBu in portions. The reaction is exothermic; maintain internal temperature < 25°C to prevent side reactions (dimerization).
  - Stir for 30 minutes to ensure complete formation of the potassium alkoxide.
- Coupling Reaction (SNAr):
  - Add CMT (dissolved in minimal DMSO) dropwise to the alkoxide solution.
  - Heat the reaction mixture to 60°C.
  - Validation Checkpoint: Monitor by HPLC after 3 hours. The reaction is complete when CMT < 0.5%.

- Mechanistic Insight: The primary alcohol of the diol is more nucleophilic than the secondary alcohol or the bulky amine, ensuring regioselectivity at the primary position.
- Quench and Extraction:
  - Cool to 20°C.
  - Quench slowly with cold water (exothermic).
  - Adjust pH to ~12 using NaOH (to ensure the amine is in the free base form).
  - Extract with Ethyl Acetate (3x).
  - Wash combined organics with brine to remove DMSO carryover.
- Crystallization (Maleate Salt Formation):
  - Dissolve the crude oil (Timolol Base) in Isopropanol.
  - Add a solution of Maleic Acid (1.05 eq) in Isopropanol.
  - Heat to dissolution, then cool slowly to 0°C.
  - Filter the white crystalline solid.

## Critical Process Parameters (CPPs)

- Water Content: Reagents must be dry. Water competes with the diol for the thiadiazole chloride, leading to the hydrolysis impurity (Impurity B).
- Temperature: Exceeding 65°C during coupling increases the risk of racemization via elimination-addition mechanisms.

## Molecular Mechanism of Action

Timolol acts as a competitive antagonist at

and

adrenergic receptors.<sup>[1]</sup> In the context of glaucoma, the blockade of

receptors on the ciliary epithelium is the primary driver for efficacy.

## Mechanism Logic:

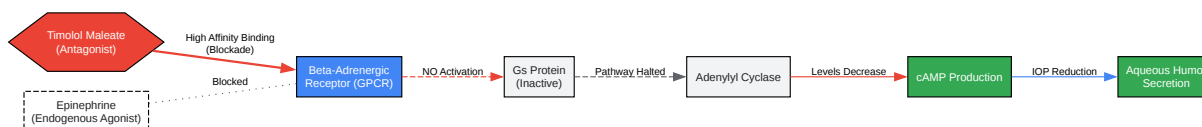
- Receptor Binding: Timolol binds to the G-protein coupled receptor (GPCR) without activating it.
- Signal Blockade: This prevents endogenous catecholamines (epinephrine) from binding.
- Downstream Effect: Prevention of Gs-protein activation

inhibition of Adenylyl Cyclase

reduced cAMP levels.

- Physiological Outcome: In the eye, reduced cAMP leads to decreased aqueous humor production, lowering intraocular pressure (IOP).

## Signal Transduction Diagram (Graphviz)



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Figure 2: Competitive antagonism of the Beta-Adrenergic receptor pathway leading to reduced aqueous humor production.

## Impurity Profiling & Quality Control

In a regulated environment (GMP), controlling impurities is as vital as synthesizing the API. The following impurities are characteristic of the synthetic route described above.

Impurity Code (USP/EP)	Chemical Name	Origin/Cause
Impurity B	3-hydroxy-4-morpholino-1,2,5-thiadiazole	Hydrolysis: Caused by moisture in the coupling reaction (Step 2).
Impurity C	(R)-Timolol	Chiral Purity: Use of impure starting material or racemization due to excessive heat.
Impurity E (Dimer)	1,3-bis[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol	Stoichiometry: Excess CMT reacting with both hydroxyl groups of the linker.
Impurity F	3-chloro-4-morpholino-1,2,5-thiadiazole	Unreacted Starting Material: Incomplete conversion in Step 2.[3]

#### Analytical Strategy:

- Chiral HPLC: Required to quantify Impurity C (Limit typically < 0.5%).
- RP-HPLC: Used for assay and related substances (Impurities B, E, F).

## References

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